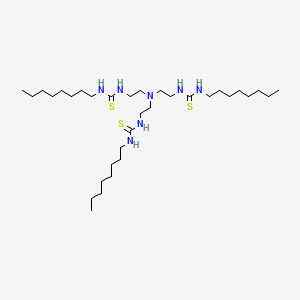![molecular formula C16H30Cl2N2O2 B3182669 [3-(Dimethylamino)propyl][(3-methoxy-4-propoxyphenyl)methyl]amine dihydrochloride CAS No. 1049750-88-0](/img/structure/B3182669.png)
[3-(Dimethylamino)propyl][(3-methoxy-4-propoxyphenyl)methyl]amine dihydrochloride
Übersicht
Beschreibung
[3-(Dimethylamino)propyl][(3-methoxy-4-propoxyphenyl)methyl]amine dihydrochloride is a synthetic chemical compound used primarily in research settings. The compound's unique structure, featuring both a dimethylamino group and a methoxy-propoxyphenyl group, offers versatile applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions : This compound is typically synthesized via a multi-step organic synthesis process. The process often starts with the preparation of the intermediate molecules: one containing the [3-methoxy-4-propoxyphenyl]methyl group and the other containing the [3-(Dimethylamino)propyl] group. These intermediates are then reacted under controlled conditions, usually in the presence of a suitable catalyst, to form the final compound. Industrial Production Methods : On an industrial scale, the synthesis involves larger reactors with precise temperature and pressure controls. Standardized protocols ensure consistency and purity, while advanced techniques like high-performance liquid chromatography (HPLC) are employed for purification.
Analyse Chemischer Reaktionen
Types of Reactions : [3-(Dimethylamino)propyl][(3-methoxy-4-propoxyphenyl)methyl]amine dihydrochloride can undergo several chemical reactions:
Oxidation
: Typically involving oxidizing agents like potassium permanganate, leading to the formation of carbonyl compounds.
Reduction
: Often performed with agents such as lithium aluminium hydride, reducing nitro or carbonyl groups present.
Substitution
: Halogenation and other nucleophilic substitution reactions can occur, especially at the aromatic ring. Common Reagents and Conditions : Reagents like acetyl chloride for acetylation, and acids/bases for hydrolysis reactions, are common. Reaction conditions vary, but generally, mild to moderate temperatures and inert atmospheres (like nitrogen) are used to avoid unwanted side reactions. Major Products
Wissenschaftliche Forschungsanwendungen
In chemistry, [3-(Dimethylamino)propyl][(3-methoxy-4-propoxyphenyl)methyl]amine dihydrochloride is used as a building block for more complex molecules. In biology, it's utilized for studying receptor-ligand interactions and enzyme inhibition. Its potential pharmaceutical applications include acting as a precursor for drugs targeting neurological pathways. Industrially, it serves as an intermediate in the synthesis of dyes, polymers, and specialized materials.
Wirkmechanismus
The compound's effects are primarily mediated through its interaction with specific molecular targets. For instance, its dimethylamino group can interact with enzymes and receptors, modulating their activity. This interaction often involves binding to active sites or allosteric sites, altering the target's function. The specific pathways affected vary depending on the biological context, but typically involve neurotransmitter modulation and enzyme inhibition.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include derivatives with slight modifications in their aromatic rings or amine groups. For example:
[3-(Dimethylamino)propyl][(3-ethoxy-4-propoxyphenyl)methyl]amine
[3-(Diethylamino)propyl][(3-methoxy-4-propoxyphenyl)methyl]amine While these compounds share a core structure, subtle differences in their substituents can significantly alter their chemical properties and biological activity. [3-(Dimethylamino)propyl][(3-methoxy-4-propoxyphenyl)methyl]amine dihydrochloride stands out due to its specific balance of lipophilicity and electronic characteristics, making it particularly effective in its intended applications.
Hope this comprehensive article quenches your curiosity! Got any more topics or questions in mind?
Eigenschaften
IUPAC Name |
N-[(3-methoxy-4-propoxyphenyl)methyl]-N',N'-dimethylpropane-1,3-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O2.2ClH/c1-5-11-20-15-8-7-14(12-16(15)19-4)13-17-9-6-10-18(2)3;;/h7-8,12,17H,5-6,9-11,13H2,1-4H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRKQKJUMMZVMHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)CNCCCN(C)C)OC.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Bromo-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine](/img/structure/B3182601.png)


![1-{[4-({4-[(2,5-Dioxo-3-sulfopyrrolidin-1-yl)oxy]-4-oxobutyl}disulfanyl)butanoyl]oxy}-2,5-dioxopyrrolidine-3-sulfonic acid](/img/structure/B3182628.png)




![5a,6-Dihydro-5a,6,6-trimethyl-2,8-dinitro-12H-indolo[2,1-b][1,3]benzoxazine](/img/structure/B3182666.png)


![[4-(4-Fluorophenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid hydrobromide](/img/structure/B3182708.png)
